Ractopamine-d6 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

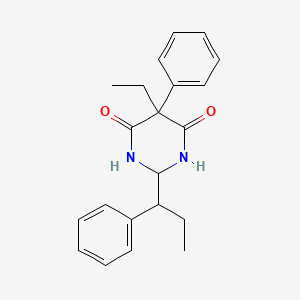

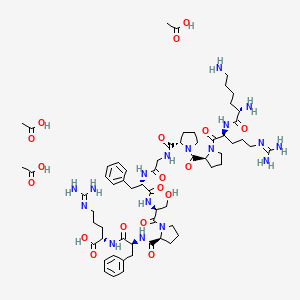

Ractopamine-d6 Hydrochloride is a chemical compound that belongs to the family of beta-agonists . These substances stimulate the beta-adrenergic receptors in the body . It is a phenethanolamine β-adrenergic agonist that redirects nutrients away from fat deposition and towards lean deposition .

Synthesis Analysis

The synthesis of Ractopamine Hydrochloride involves a microwave-assisted reductive amination protocol starting from raspberry ketone and octopamine . The reaction time was reduced from 13 hours to only 3 hours under mild conditions (50 °C at 10 bar) using microwave . Another method involves the reductive amination of raspberry ketone as the starting key raw material with 4-(2-amino-1- hydroxyethyl) phenol .

Molecular Structure Analysis

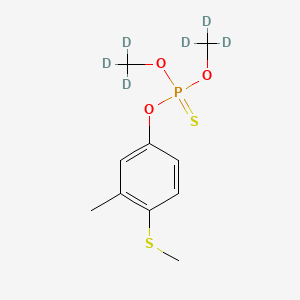

The molecular formula of Ractopamine-d6 Hydrochloride is C18 2H6 H17 N O3. Cl H and its molecular weight is 343.88 .

Aplicaciones Científicas De Investigación

Livestock and Poultry Sectors

Ractopamine (RAC), a phenethanolamine β–adrenergic agonist, is used as a feed additive to develop leanness, enhance growth performance, and increase feed conversion efficiency in different farm animals, including poultry in some countries .

Lipid Storage and Energy Provision

Ractopamine plays a role in controlling the triacylglycerol between the muscle and adipocyte tissue, which improves lipid storage and provides energy or muscle growth .

Enzyme Activation

Ractopamine-d6 Hydrochloride can act as an enzyme activator .

Neurotransmission

It has applications in the field of neurotransmission .

Mental Health

Ractopamine-d6 Hydrochloride is used in research related to depression, Parkinson’s, schizophrenia, stress, and anxiety .

Pain and Inflammation

It is also used in research related to pain and inflammation .

Mecanismo De Acción

Target of Action

Ractopamine-d6 Hydrochloride, a synthetic phenethanolamine, primarily targets the β-adrenergic receptors . It stimulates β1 and β2 adrenergic receptors , which play a crucial role in the regulation of heart function and smooth muscle relaxation .

Mode of Action

Ractopamine-d6 Hydrochloride acts as a full agonist to murine (mouse or rat) TAAR1 , a receptor protein . It also acts as an agonist to beta-adrenergic receptors . This interaction initiates a cascade of events that increase protein synthesis, resulting in increased muscle fiber size .

Biochemical Pathways

The mode of action of Ractopamine-d6 Hydrochloride primarily involves the modulation of metabolic pathways and signals in muscle and lipid cells to enhance protein accretion . This modulation affects the distribution of nutrients, redirecting them away from fat deposition and towards lean deposition .

Pharmacokinetics

When used as a feed additive, ractopamine can be distributed by the blood to the muscle tissues .

Result of Action

The primary result of Ractopamine-d6 Hydrochloride’s action is the promotion of leanness and increased feed conversion efficiency in different farm animals . It is known to increase the rate of weight gain, improve feed efficiency, and increase carcass leanness in finishing swine .

Action Environment

The action, efficacy, and stability of Ractopamine-d6 Hydrochloride can be influenced by various environmental factors. For instance, the compound’s effect can vary depending on the species of the animal and the specific conditions of the farm environment . .

Safety and Hazards

Propiedades

IUPAC Name |

4-[2,2,3,4,4,4-hexadeuterio-3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H/i1D3,2D2,13D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGSLSLUFMZUMK-RUUVDYPYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ractopamine-d6 Hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

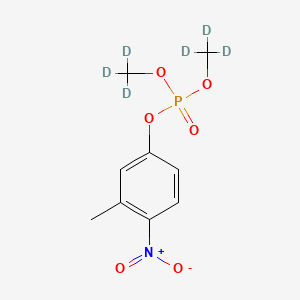

![2-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B563009.png)

![1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene](/img/structure/B563010.png)